molecular formula C84H165N3O8 B13758059 Tetraoctadecyl N,N'-(iminodiethylene)di(L-aspartate) CAS No. 62477-04-7

Tetraoctadecyl N,N'-(iminodiethylene)di(L-aspartate)

Cat. No.: B13758059
CAS No.: 62477-04-7
M. Wt: 1345.2 g/mol
InChI Key: KSUXQFOUILMSLR-WDCAFTAKSA-N
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Description

Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) is a complex organic compound with the molecular formula C84H165N3O8. It is known for its unique structure, which includes long hydrocarbon chains and functional groups that make it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) typically involves the esterification of L-aspartic acid with octadecyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of intermediates to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) is scaled up using large reactors and automated systems. The process involves continuous monitoring of reaction parameters to maintain consistency and quality. The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The functional groups in the compound can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, where its long hydrocarbon chains can enhance the solubility and stability of therapeutic agents.

    Industry: Utilized in the production of cosmetics, lubricants, and other industrial products where its unique properties are beneficial.

Mechanism of Action

The mechanism of action of Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) involves its interaction with molecular targets such as cell membranes and proteins. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its functional groups can interact with proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Tetraoctadecyl N,N’-(iminodiethylene)di(D-aspartate)
  • Tetraoctadecyl N,N’-(iminodiethylene)di(L-glutamate)
  • Tetraoctadecyl N,N’-(iminodiethylene)di(D-glutamate)

Uniqueness

Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) is unique due to its specific combination of long hydrocarbon chains and functional groups, which confer distinct properties such as enhanced solubility, stability, and interaction with biological membranes. This makes it particularly valuable in applications where these characteristics are essential.

Properties

CAS No.

62477-04-7

Molecular Formula

C84H165N3O8

Molecular Weight

1345.2 g/mol

IUPAC Name

(3S)-3-[2-[2-[[(2S)-3-carboxy-1-octadecoxy-1-oxopropan-2-yl]amino]icosyl-octadecylamino]ethylamino]-4-octadecoxy-4-oxobutanoic acid

InChI

InChI=1S/C84H165N3O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-78(86-80(76-82(90)91)84(93)95-74-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)77-87(71-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)72-70-85-79(75-81(88)89)83(92)94-73-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3/h78-80,85-86H,5-77H2,1-4H3,(H,88,89)(H,90,91)/t78?,79-,80-/m0/s1

InChI Key

KSUXQFOUILMSLR-WDCAFTAKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCC(CN(CCCCCCCCCCCCCCCCCC)CCN[C@@H](CC(=O)O)C(=O)OCCCCCCCCCCCCCCCCCC)N[C@@H](CC(=O)O)C(=O)OCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(CN(CCCCCCCCCCCCCCCCCC)CCNC(CC(=O)O)C(=O)OCCCCCCCCCCCCCCCCCC)NC(CC(=O)O)C(=O)OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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